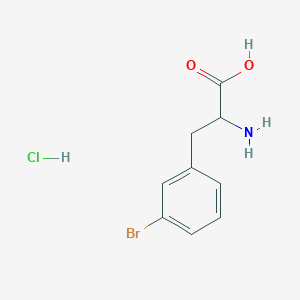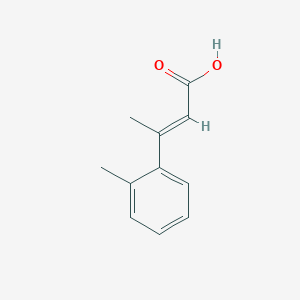![molecular formula C15H17NO4 B2708591 N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide CAS No. 2034564-36-6](/img/structure/B2708591.png)
N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: is an organic compound that features a unique structure combining a bifuran moiety with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.
Attachment of the bifuran to the tetrahydropyran ring: This step often involves a nucleophilic substitution reaction where the bifuran moiety is introduced to a pre-formed tetrahydropyran ring.
Formation of the carboxamide group: This is usually done through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic steps for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques suitable for large-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized bifuran derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted bifuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its bifuran moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving bifuran derivatives.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The bifuran moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The tetrahydropyran ring provides structural stability and can influence the compound’s overall conformation, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: Shares the tetrahydropyran ring but lacks the bifuran moiety.
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but with a methyl ester group instead of the carboxamide.
N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide: Contains a phenyl group instead of the bifuran moiety.
Uniqueness: The presence of the bifuran moiety in N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide distinguishes it from other similar compounds. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in catalysis, drug development, and materials science.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(11-5-8-18-9-6-11)16-10-12-3-4-14(20-12)13-2-1-7-19-13/h1-4,7,11H,5-6,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLTOBRSQGUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
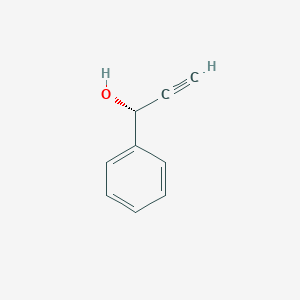

![2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2708511.png)
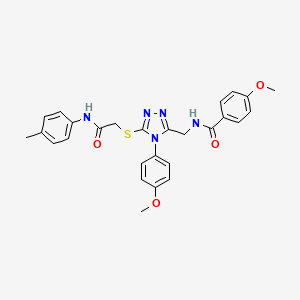
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2708518.png)
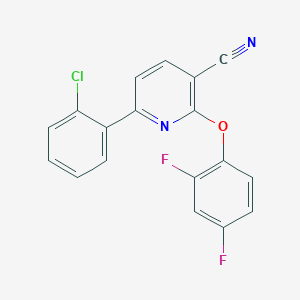

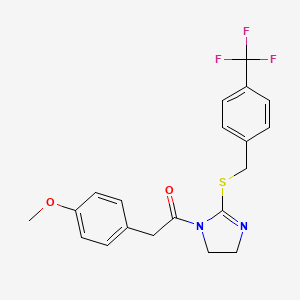
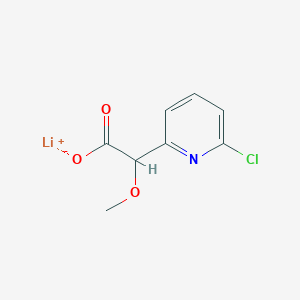
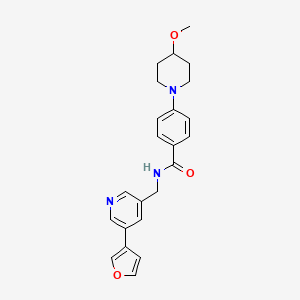
![N-[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2708526.png)
